Structural Distinction from Key Analogs as a Prerequisite for Target-Selectivity Differentiation
The compound is structurally distinguished from its closest vendor-listed analogs by the simultaneous presence of three pharmacophoric elements: a naphthalene-1-sulfonamide core, a central morpholinoethyl linker, and a terminal p-tolyl substituent . While no quantitative potency or selectivity data exist for this specific CAS number, structure-activity data from the broader aryl sulfonamide class indicate that analogous atomic variations produce substantial shifts in NaV1.7 inhibitory potency (e.g., piperidine→morpholine substitution caused a significant reduction that was rescued only by linker contraction) and FABP4/FABP5 selectivity (e.g., naphthalene-1-sulfonamide FABP4 inhibitors with different N-substituents exhibit Ki values spanning nanomolar to low-micromolar ranges) [1][2]. These precedents underscore the non-interchangeable nature of the present compound relative to its structural neighbors.
| Evidence Dimension | Structural uniqueness vs. closest vendor-listed analogs |
|---|---|
| Target Compound Data | Naphthalene-1-sulfonamide + morpholinoethyl + p-tolyl combination |
| Comparator Or Baseline | N-(2-morpholinoethyl)naphthalene-1-sulfonamide (lacks p-tolyl); N-(2-(p-tolyl)ethyl)naphthalene-1-sulfonamide (lacks morpholino); N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide (benzenesulfonamide core vs. naphthalene-1-sulfonamide) |
| Quantified Difference | Not quantifiable for the target compound; class analogues show >10-fold changes in potency/selectivity with similar atomic modifications. |
| Conditions | Structural comparison based on vendor catalog data ; class precedent from Nav1.7 and FABP4/FABP5 literature [1][2]. |
Why This Matters
This differentiation is meaningful for library design and target-focused screening: selecting this compound over an analog lacking one of the three pharmacophoric elements may confer a distinct selectivity fingerprint even if the exact quantitative profile is not yet published.
- [1] Wu YJ, Guernon J, McClure A, et al. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Bioorg Med Chem Lett. 2018;28(5):958-962. doi:10.1016/j.bmcl.2018.01.035. View Source
- [2] Kamo T, Takaya D, Honma T, et al. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. Bioorg Med Chem Lett. 2018;28(5):962-967. doi:10.1016/j.bmcl.2018.01.036. View Source
